molecular formula C11H10O2S B6183443 2-(3-methyl-1-benzothiophen-5-yl)acetic acid CAS No. 1780670-95-2

2-(3-methyl-1-benzothiophen-5-yl)acetic acid

Cat. No. B6183443
CAS RN: 1780670-95-2
M. Wt: 206.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-methyl-1-benzothiophen-5-yl)acetic acid” is a type of organic compound . It has a molecular weight of 220.25 . The IUPAC name for this compound is (3-methyl-1-benzothien-2-yl)(oxo)acetic acid . It is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(3-methyl-1-benzothiophen-5-yl)acetic acid” is 1S/C11H8O3S/c1-6-7-4-2-3-5-8(7)15-10(6)9(12)11(13)14/h2-5H,1H3,(H,13,14) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-methyl-1-benzothiophen-5-yl)acetic acid” include its molecular weight (220.25), its physical form (powder), and its storage temperature (room temperature) .

Safety and Hazards

The safety information for “2-(3-methyl-1-benzothiophen-5-yl)acetic acid” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-methyl-1-benzothiophen-5-yl)acetic acid involves the introduction of a carboxylic acid group onto a benzothiophene ring.", "Starting Materials": [ "3-methyl-1-benzothiophene-5-carboxylic acid", "Bromoacetic acid", "Sodium hydroxide", "Acetone", "Diethyl ether", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Magnesium sulfate" ], "Reaction": [ "Bromoacetic acid is reacted with sodium hydroxide to form sodium bromoacetate.", "3-methyl-1-benzothiophene-5-carboxylic acid is reacted with sodium bromoacetate in the presence of sodium bicarbonate to form 2-(3-methyl-1-benzothiophen-5-yl)acetic acid.", "The reaction mixture is then extracted with acetone and diethyl ether.", "The organic layer is washed with hydrochloric acid, sodium bicarbonate, and water.", "The organic layer is then dried over magnesium sulfate and the solvent is removed under reduced pressure to obtain the final product." ] }

CAS RN

1780670-95-2

Product Name

2-(3-methyl-1-benzothiophen-5-yl)acetic acid

Molecular Formula

C11H10O2S

Molecular Weight

206.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.